
5-Bromo-6-methyl-3-nitropyridin-2-ol
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Overview
Description
5-Bromo-6-methyl-3-nitropyridin-2-ol is a chemical compound with the molecular formula C6H5BrN2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, methyl, and nitro groups attached to the pyridine ring, along with a hydroxyl group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-3-nitropyridin-2-ol typically involves the nitration of 6-methyl-2-pyridinol followed by bromination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the third position of the pyridine ring. Bromination is then performed using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the fifth position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methyl-3-nitropyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted pyridines.
Reduction: Formation of 5-bromo-6-methyl-3-aminopyridin-2-ol.
Oxidation: Formation of 5-bromo-6-methyl-3-nitropyridin-2-one.
Scientific Research Applications
5-Bromo-6-methyl-3-nitropyridin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-3-nitropyridin-2-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine and methyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-nitropyridine: Similar structure but lacks the methyl and hydroxyl groups.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but contains an amine group instead of a hydroxyl group.
2-Amino-5-bromo-4-methyl-3-nitropyridine: Contains an amino group and a different substitution pattern on the pyridine ring .
Uniqueness
5-Bromo-6-methyl-3-nitropyridin-2-ol is unique due to the presence of both the hydroxyl and nitro groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development.
Biological Activity
5-Bromo-6-methyl-3-nitropyridin-2-ol (CAS Number: 186413-74-1) is a pyridine derivative notable for its unique structural features, including a hydroxyl group, a nitro group, and a bromine atom. These functional groups contribute to its diverse biological activities, making it a compound of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C6H5BrN2O3
- Molecular Weight : 220.02 g/mol
- Structure : The compound features a pyridine ring substituted with bromine at the 5-position, a methyl group at the 6-position, and a nitro group at the 3-position, along with a hydroxyl group at the 2-position.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components. The presence of the hydroxyl group enhances its solubility and potential for hydrogen bonding, influencing its pharmacokinetic properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi:
Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Pseudomonas aeruginosa | Inhibitory | 0.21 μM |
Escherichia coli | Inhibitory | 0.21 μM |
Candida species | Antifungal | Variable (specific strains not detailed) |
Micrococcus luteus | Selective action | Not specified |
The compound demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in drug development .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines, including HaCat (human keratinocyte) and Balb/c 3T3 (mouse fibroblast) cells. The results indicated that while the compound showed some cytotoxic effects, it also exhibited selectivity towards certain cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Molecular Docking Studies :
- Pharmacokinetic Properties :
Properties
IUPAC Name |
5-bromo-6-methyl-3-nitro-1H-pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(7)2-5(9(11)12)6(10)8-3/h2H,1H3,(H,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBQKJOFOWLDME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)[N+](=O)[O-])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442800 |
Source
|
Record name | 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186413-74-1 |
Source
|
Record name | 5-Bromo-6-methyl-3-nitropyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00442800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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